3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

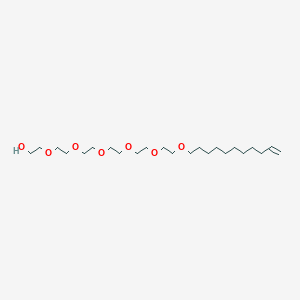

2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-12-25-14-16-27-18-20-29-22-23-30-21-19-28-17-15-26-13-11-24/h2,24H,1,3-23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEYLNCXMUBTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399443 |

Source

|

| Record name | 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-48-9 |

Source

|

| Record name | 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Hexa(ethylene glycol)-1-undecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, a long-chain poly(ethylene glycol) ether with a terminal unsaturation. This molecule and its analogs are of significant interest in drug delivery, surface modification, and materials science due to their amphiphilic nature and the reactive terminal alkene group. The synthesis is primarily achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal synthetic route to this compound involves the nucleophilic substitution reaction between the alkoxide of hexaethylene glycol and an 11-halo-1-undecene, typically 11-bromo-1-undecene. This reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[1][2]

The overall reaction can be summarized as follows:

Step 1: Deprotonation of Hexaethylene Glycol

In the initial step, hexaethylene glycol is treated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[3][4] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent the quenching of the alkoxide.

Step 2: Nucleophilic Substitution

The resulting hexaethylene glycol monoalkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 11-bromo-1-undecene. This concerted SN2 reaction results in the displacement of the bromide leaving group and the formation of the desired ether bond.[1][2]

A large excess of hexaethylene glycol is often used to favor the formation of the mono-etherified product and minimize the formation of the di-substituted by-product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures for similar long-chain polyethylene glycol ethers.

Materials:

-

Hexaethylene glycol (reagent grade, anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

11-Bromo-1-undecene (95% or higher purity)

-

Anhydrous tetrahydrofuran (THF)

-

n-Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a solution of hexaethylene glycol (e.g., 5 equivalents) in anhydrous THF. The flask is cooled in an ice bath, and sodium hydride (e.g., 1.1 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Etherification: A solution of 11-bromo-1-undecene (1 equivalent) in anhydrous THF is added dropwise to the stirred solution of the hexaethylene glycol monoalkoxide at room temperature. The reaction mixture is then heated to reflux (approximately 66°C for THF) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from unreacted starting materials and by-products. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| Hexaethylene glycol | C₁₂H₂₆O₇ | 282.33 | 5 | (User-defined) |

| Sodium Hydride | NaH | 24.00 | 1.1 | (User-defined) |

| 11-Bromo-1-undecene | C₁₁H₂₁Br | 233.19 | 1 | (User-defined) |

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Typical Actual Yield | Appearance |

| This compound | C₂₃H₄₆O₇ | 434.61 | (Calculated based on limiting reagent) | 60-80% | Colorless to pale yellow oil |

| Characterization Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | δ 5.8 (m, 1H, -CH=CH₂), 4.9-5.1 (m, 2H, -CH=CH₂), 3.5-3.8 (m, 24H, -OCH₂CH₂O-), 3.45 (t, 2H, -CH₂-O-), 2.0 (q, 2H, -CH₂-CH=CH₂), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 12H, -(CH₂)₆-) |

| ¹³C NMR (CDCl₃, ppm) | δ 139.2, 114.1, 71.9, 70.8, 70.6, 70.3, 61.7, 33.8, 29.5, 29.4, 29.1, 28.9, 26.0 |

| Mass Spectrometry (ESI+) | m/z: 435.33 [M+H]⁺, 457.31 [M+Na]⁺ |

Mandatory Visualization

References

An In-depth Technical Guide on the Chemical Properties of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol . This molecule is a polyethylene glycol (PEG) lipid, a class of compounds of significant interest in the field of drug delivery and nanomedicine. Its amphiphilic nature, combining a hydrophilic hexaethylene glycol chain and a lipophilic undecenyl tail, makes it a valuable component in the formulation of advanced drug delivery systems such as lipid nanoparticles (LNPs). This guide details its physicochemical properties, provides representative experimental protocols for its synthesis and characterization, and discusses its functional role in enhancing the stability and bioavailability of therapeutic agents. The inclusion of a terminal alkene group offers a versatile handle for further functionalization, opening avenues for targeted drug delivery and bioconjugation.

Core Chemical Properties

This compound is a well-defined chemical entity with the molecular formula C23H46O7.[1] Its structure consists of a C11 alkenyl chain (undecenyl) linked via an ether bond to a hexaethylene glycol (PEG6) chain. The terminal double bond and the hydroxyl group provide reactive sites for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C23H46O7 | PubChem[1] |

| Molecular Weight | 434.6 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem[1] |

| CAS Number | 130727-48-9 | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 27 | PubChem[1] |

| Exact Mass | 434.32435380 Da | PubChem[1] |

| Monoisotopic Mass | 434.32435380 Da | PubChem[1] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |

| Heavy Atom Count | 30 | PubChem[1] |

Role in Drug Delivery Systems

PEGylated lipids are crucial components in modern drug delivery systems, particularly in lipid nanoparticles (LNPs), which have been successfully used for the delivery of nucleic acid-based therapeutics like mRNA vaccines.[2][3] The primary roles of PEG-lipids like this compound in these formulations are:

-

Steric Stabilization : The hydrophilic PEG chains form a hydrated layer on the surface of the nanoparticle, creating a "stealth" effect that prevents aggregation and reduces clearance by the mononuclear phagocyte system. This prolongs the circulation time of the nanoparticles in the bloodstream.[2][3]

-

Control of Particle Size : The inclusion of PEG-lipids during the formulation process helps to control the final size of the nanoparticles, which is a critical parameter for their biodistribution and cellular uptake.

-

Enhanced Bioavailability : By protecting the encapsulated drug from degradation and rapid clearance, PEG-lipids improve the overall bioavailability of the therapeutic agent.

-

Platform for Functionalization : The terminal alkene group in this compound provides a reactive handle for the attachment of targeting ligands (e.g., antibodies, peptides, or small molecules) via click chemistry. This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target side effects.

The following diagram illustrates the functional role of this compound in a lipid nanoparticle for targeted drug delivery.

Caption: Functional role of the PEG-lipid in a targeted LNP.

Experimental Protocols

This section provides representative experimental protocols for the synthesis, characterization, and application of this compound. These protocols are based on established methods for similar PEGylated lipids and may require optimization for specific laboratory conditions.

Synthesis via Williamson Ether Synthesis

The synthesis of this compound can be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or tosylate. In this case, 10-undecen-1-ol is reacted with a tosylated hexaethylene glycol.

Materials:

-

10-Undecen-1-ol

-

Hexaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Tosylation of Hexaethylene Glycol

-

Dissolve hexaethylene glycol (1 equivalent) in a mixture of DCM and pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hexaethylene glycol monotosylate.

Step 2: Williamson Ether Synthesis

-

To a solution of 10-undecen-1-ol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Add a solution of hexaethylene glycol monotosylate (1 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, this compound.

The following diagram outlines the synthesis workflow.

Caption: Workflow for the synthesis of the target compound.

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the terminal alkene protons (around 4.9-5.8 ppm), the methylene protons of the PEG chain (a broad singlet around 3.6 ppm), the methylene protons adjacent to the ether linkages, and the terminal hydroxyl group. The integration of these peaks can be used to confirm the structure and assess purity.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the alkene, the PEG backbone, and the alkyl chain.

High-Performance Liquid Chromatography (HPLC):

-

Purity can be assessed by reverse-phase HPLC coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEGylated lipids often lack a strong UV chromophore.

-

A gradient elution with water and acetonitrile or methanol is typically used. The final product should appear as a single major peak.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ ion.

Formulation of Lipid Nanoparticles

This protocol describes a general method for preparing LNPs incorporating this compound for the encapsulation of a therapeutic payload (e.g., mRNA).

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the citrate buffer.

-

Microfluidic Mixing: Set up the microfluidic mixing device. Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3).

-

Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming LNPs.

-

Dialysis: Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

The following diagram illustrates the LNP formulation workflow.

Caption: Workflow for LNP formulation.

Conclusion

This compound represents a valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined amphiphilic structure, coupled with the potential for surface functionalization via its terminal alkene group, makes it an attractive component for creating stable, long-circulating, and targeted nanocarriers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this and similar PEGylated lipids in the ongoing efforts to improve the safety and efficacy of novel therapeutics. Further research into the in vivo behavior and targeting capabilities of nanoparticles formulated with this specific PEG-lipid is warranted to fully elucidate its therapeutic potential.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]

The Role of PEGylated Lipids in Lipid Nanoparticle Efficacy: A Technical Guide on 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The efficacy and safety of these delivery vehicles are critically dependent on the specific composition of the lipids used in their formulation. Among these, PEGylated lipids play a pivotal role in the stability, pharmacokinetics, and cellular interaction of LNPs. This technical guide provides a comprehensive overview of the mechanism of action of PEGylated lipids in LNPs, with a specific focus on the structural and functional implications of a molecule exemplified by "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol". While this specific molecule is not widely documented in existing literature, its chemical structure suggests it is a PEGylated lipid designed to modulate the properties of LNPs. This guide will, therefore, extrapolate from the well-established principles of PEG-lipid functionality to provide a detailed understanding of its likely role in LNP-mediated drug delivery.

Introduction to PEGylated Lipids in LNPs

Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid to provide structural integrity, cholesterol to enhance stability and membrane fusion, and a PEGylated lipid.[2] PEGylated lipids, also known as "stealth lipids," are conjugates of polyethylene glycol (PEG) and a lipid anchor.[3] In the case of "this compound," the name describes a molecule with a hexaethylene glycol (PEG6) chain attached to a 29-carbon lipid tail with a terminal double bond and a hydroxyl group.

The primary functions of PEGylated lipids in LNPs are to:

-

Provide Steric Stabilization: The hydrophilic PEG chains form a protective layer on the surface of the LNP, preventing aggregation and enhancing colloidal stability.[4][5]

-

Prolong Circulation Time: This "stealth" layer reduces the opsonization of LNPs by plasma proteins, thereby minimizing their uptake by the mononuclear phagocyte system (MPS) and extending their circulation half-life.[6][7]

-

Control Particle Size: The inclusion of PEG-lipids during the LNP formulation process influences the final particle size, which is a critical parameter for biodistribution and cellular uptake.[8]

Mechanism of Action of this compound in LNPs

The mechanism of action of a PEGylated lipid such as "this compound" can be understood by considering its structural components and their influence on the LNP's lifecycle, from formulation to intracellular delivery.

LNP Formulation and Stability

During the self-assembly of LNPs, typically through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, the PEG-lipid plays a crucial role in controlling particle size and preventing aggregation.[9] The hydrophilic PEG chains create a steric barrier that limits the fusion of nascent nanoparticles, resulting in smaller and more monodisperse LNPs.[10] The length of the lipid anchor and the PEG chain are key determinants of the stability of the PEG-lipid within the LNP and its effectiveness at shielding the particle surface.[11]

The "Stealth" Effect and Pharmacokinetics

Once administered in vivo, LNPs are exposed to a complex biological environment. Unmodified nanoparticles are rapidly coated with plasma proteins (opsonins), which mark them for clearance by phagocytic cells of the MPS, primarily in the liver and spleen.[7] The PEG layer on the surface of the LNP creates a hydrated shell that sterically hinders the binding of these opsonins, a phenomenon known as the "stealth" effect.[12][13] This allows the LNPs to evade rapid clearance, prolonging their circulation time in the bloodstream and increasing the probability of reaching the target tissue.[3][6]

Figure 1. The "stealth" effect of PEGylated LNPs in the bloodstream.

Cellular Uptake and the "PEG Dilemma"

While PEGylation is beneficial for systemic circulation, it can also present a barrier to cellular uptake at the target site. This is often referred to as the "PEG dilemma".[4] The steric hindrance provided by the PEG layer can interfere with the interaction of the LNP with the cell membrane, potentially reducing the efficiency of endocytosis.[14][15] However, the desorption of the PEG-lipid from the LNP surface over time can expose the underlying lipids, facilitating cellular uptake. The length of the lipid anchor of the PEG-lipid influences its residence time on the LNP surface, with shorter anchors leading to faster desorption.[11]

Furthermore, repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, which can accelerate the clearance of subsequent doses, a phenomenon known as accelerated blood clearance (ABC).[16]

Endosomal Escape

After cellular uptake via endocytosis, the LNP is trafficked into endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in drug delivery.[17][18] The ionizable lipid in the LNP plays a key role here. In the acidic environment of the late endosome, the ionizable lipid becomes protonated, leading to the destabilization of the endosomal membrane and the release of the LNP's contents.[8][17] While the PEG-lipid does not directly participate in endosomal escape, its influence on LNP uptake pathways can impact the efficiency of this process.[15] Some studies suggest that PEGylated LNPs may be preferentially taken up by certain endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis.[15]

Figure 2. Cellular uptake and endosomal escape pathway of LNPs.

Quantitative Data and Experimental Protocols

The properties and efficacy of LNPs are highly dependent on their composition. The molar percentage of the PEGylated lipid is a critical parameter that is optimized during formulation development.

Data Presentation

| LNP Component | Typical Molar Ratio (%) | Function |

| Ionizable Lipid | 40 - 50 | Nucleic acid encapsulation, endosomal escape |

| Helper Phospholipid (e.g., DSPC) | 10 - 20 | Structural integrity |

| Cholesterol | 30 - 40 | LNP stability, membrane fusion |

| PEGylated Lipid | 0.5 - 5 | Steric stabilization, prolonged circulation |

Table 1: Typical composition of lipid nanoparticles for nucleic acid delivery.[5][19]

| PEG-Lipid Molar Fraction (%) | Effect on LNP Size | Effect on Encapsulation Efficiency | Effect on In Vivo Performance |

| Low (~0.5%) | Larger particle size, potential for aggregation | Generally high | Shorter circulation time, higher cellular uptake |

| Optimal (1.5 - 3%) | Smaller, more monodisperse particles | High | Longer circulation time, balanced uptake |

| High (>5%) | Very small particles | May decrease | Very long circulation time, reduced cellular uptake ("PEG dilemma") |

Table 2: Influence of PEG-lipid molar fraction on LNP properties.[10]

Experimental Protocols

3.2.1. LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

-

Preparation of Lipid Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid (e.g., "this compound") in ethanol at the desired molar ratios.[19]

-

Preparation of Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.

-

Mixing: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microchannels induces the self-assembly of the LNPs.

-

Dialysis: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Figure 3. Experimental workflow for LNP formulation using microfluidics.

3.2.2. LNP Characterization

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

-

Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This determines the surface charge of the LNPs, which can influence their stability and interaction with cells.

-

Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be quantified.

3.2.3. In Vitro Cellular Uptake and Transfection Efficiency

-

Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.

-

LNP Treatment: Treat the cells with LNP formulations containing a fluorescently labeled lipid or a reporter gene (e.g., mRNA encoding for GFP or luciferase).

-

Uptake Analysis: After a defined incubation period, wash the cells and analyze the uptake of fluorescently labeled LNPs using flow cytometry or fluorescence microscopy.

-

Transfection Efficiency Analysis: For LNPs carrying a reporter gene, lyse the cells after 24-48 hours and measure the reporter protein expression (e.g., GFP fluorescence by flow cytometry, luciferase activity using a luminometer).

Conclusion

The PEGylated lipid component, exemplified by the structure "this compound," is an indispensable element in the design of effective lipid nanoparticle delivery systems. Its primary role is to provide steric stability and a "stealth" characteristic, which prolongs systemic circulation and allows for accumulation in target tissues. However, the "PEG dilemma" highlights the need for a careful balance in the amount and type of PEG-lipid used to avoid compromising cellular uptake. The continued development of novel PEGylated lipids with optimized properties, such as cleavable linkers or different lipid anchors, will be crucial for advancing the field of LNP-mediated therapeutics. A thorough understanding of the structure-function relationships of these molecules is paramount for the rational design of the next generation of nanomedicines.

References

- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of stealth lipids in nanomedicine-based drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helixbiotech.com [helixbiotech.com]

- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]

- 7. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]

- 9. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. openaccesspub.org [openaccesspub.org]

- 13. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]

- 14. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

In-depth Technical Guide: 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

CAS Number: 130727-48-9

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative applications of the polyethylene glycol (PEG) lipid derivative, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. This molecule, also known as undec-10-enyl hexaethylene glycol ether, is of interest in the field of drug delivery and biomaterials due to its amphiphilic nature, combining a hydrophobic undecenyl tail with a hydrophilic hexaethylene glycol head.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. These calculated properties provide valuable estimates for its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆O₇ | PubChem[1] |

| Molecular Weight | 434.6 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 28 | PubChem[1] |

| Exact Mass | 434.32435380 | PubChem[1] |

| Monoisotopic Mass | 434.32435380 | PubChem[1] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |

| Heavy Atom Count | 30 | PubChem[1] |

| Complexity | 316 | PubChem[1] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely involve a Williamson ether synthesis, reacting a terminal alkene-containing alcohol with a protected hexaethylene glycol derivative, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Precursor (11-Bromo-1-undecene)

A potential precursor for the synthesis is 11-bromo-1-undecene. A general procedure for its synthesis from 10-undecen-1-ol is as follows:

-

Dissolve 10-undecen-1-ol in dichloromethane and cool the solution to 0 °C.

-

Sequentially add carbon tetrabromide (CBr₄) and triphenylphosphine (Ph₃P).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.[2]

Potential Applications in Drug Delivery

While no specific studies utilizing this compound have been identified, its structure is analogous to other PEGylated lipids extensively used in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs).

Role in Lipid Nanoparticles

PEGylated lipids are crucial components of LNPs, which are used to deliver a variety of therapeutic agents, including mRNA and small molecule drugs. The undecenyl tail of this molecule would anchor it within the lipid bilayer of the nanoparticle, while the hydrophilic hexaethylene glycol chain would be exposed to the aqueous environment.

This surface layer of PEG chains provides several advantages:

-

Steric Hindrance: The PEG layer creates a "stealth" effect, reducing the opsonization of the nanoparticles by plasma proteins. This, in turn, can decrease clearance by the reticuloendothelial system and prolong the circulation time of the drug delivery vehicle.

-

Increased Stability: The hydrophilic PEG chains prevent the aggregation of nanoparticles, enhancing their colloidal stability.

-

Controlled Drug Release: The properties of the PEG layer can influence the rate of drug release from the nanoparticle.

Logical Relationship in LNP Formulation

The incorporation of this compound into a lipid nanoparticle would follow a self-assembly process driven by hydrophobic and hydrophilic interactions.

Caption: Logical workflow of LNP formulation incorporating the subject PEG-lipid.

Future Research Directions

The lack of published experimental data on this compound presents a clear opportunity for further research. Key areas to explore include:

-

Synthesis and Characterization: Development and validation of a robust synthetic protocol, followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and chromatography to confirm its identity and purity.

-

Biocompatibility and Toxicity: In vitro and in vivo studies to assess the safety profile of this molecule.

-

Drug Delivery Efficacy: Formulation of lipid nanoparticles incorporating this PEG-lipid and evaluation of their drug loading capacity, release kinetics, and efficacy in relevant disease models.

-

Signaling Pathway Modulation: Investigation into whether this molecule or nanoparticles formulated with it have any direct or indirect effects on cellular signaling pathways, which could have therapeutic implications or be a consideration for safety.

References

The Elusive Role of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Drug Delivery: A Technical Overview of a Molecule with Untapped Potential

Despite its structural characteristics suggesting potential applications in drug delivery, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in knowledge regarding the specific role and applications of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. This technical guide addresses the current state of information on this molecule, highlighting its known properties and the extensive research required to unlock its potential in therapeutic delivery systems.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym undec-10-enyl hexaethylene glycol ether, is a chemical compound with the molecular formula C23H46O7 and a molecular weight of approximately 434.61 g/mol . Its structure features a hydrophilic hexaethylene glycol chain and a lipophilic undec-10-enyl tail, classifying it as a non-ionic surfactant.

| Property | Value | Source |

| Molecular Formula | C23H46O7 | PubChem |

| Molecular Weight | 434.61 g/mol | ChemScene |

| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem |

| CAS Number | 130727-48-9 | ChemScene |

The presence of a polyethylene glycol (PEG) chain is a common feature in molecules designed for drug delivery applications. PEGylation is a well-established technique used to improve the solubility and pharmacokinetic properties of therapeutic agents. The terminal vinyl group on the lipophilic chain offers a potential site for polymerization or for covalent attachment to other molecules, a feature that could be exploited in the design of advanced drug delivery systems.

Current Landscape and Knowledge Gaps

A thorough investigation of scientific databases and patent literature did not yield any specific studies detailing the use of this compound in drug delivery formulations such as lipid nanoparticles, micelles, or self-emulsifying drug delivery systems (SEDDS). While the search did identify general information about the utility of hexaethylene glycol as a surfactant building block and its role in improving the aqueous solubility of compounds, this information is not specific to the molecule .

The absence of published data presents a significant challenge in providing a detailed technical guide on its application. Key areas where information is currently lacking include:

-

Quantitative Data: No data on critical parameters such as critical micelle concentration (CMC), drug loading capacity, encapsulation efficiency, or in vitro drug release kinetics is available.

-

Experimental Protocols: Detailed methodologies for the synthesis, purification, and incorporation of this molecule into drug delivery systems are not described in the accessible literature.

-

Biological Activity and Signaling Pathways: There is no information on the biocompatibility, cytotoxicity, or any potential interactions of this compound with biological systems or signaling pathways.

Potential Future Directions and Research Imperatives

Based on its chemical structure, this compound holds theoretical promise in various aspects of drug delivery. The following outlines a potential workflow for future research to elucidate its role.

Caption: A proposed experimental workflow to investigate the role of this compound in drug delivery.

Conclusion

The Potential of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Advanced mRNA Vaccine Formulations: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unprecedented success of mRNA vaccines has catalyzed extensive research into the optimization of their delivery systems, primarily lipid nanoparticles (LNPs). The composition of these LNPs, particularly the constituent lipids, is a critical determinant of vaccine efficacy, stability, and safety. This technical guide explores the potential role of a novel PEGylated lipid, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, in the development of next-generation mRNA vaccines. While direct data for this specific molecule in mRNA vaccine formulations is not yet prevalent in public literature, its structural characteristics and synthesis suggest a promising application as a PEGylated lipid component. This whitepaper will detail its synthesis, potential role in LNP-mRNA formulations by drawing parallels with established PEGylated lipids, and provide a framework for its experimental evaluation.

Introduction: The Critical Role of PEGylated Lipids in LNP-mRNA Vaccines

Lipid nanoparticles are the leading delivery platform for mRNA therapeutics, including vaccines.[1][2] These LNPs are typically composed of four key components: an ionizable cationic lipid to encapsulate the negatively charged mRNA, a helper phospholipid and cholesterol to provide structural integrity, and a PEGylated lipid.[2][3]

The PEGylated lipid component serves several crucial functions:

-

Steric Stabilization: The polyethylene glycol (PEG) moiety forms a hydrophilic corona around the LNP, preventing aggregation and enhancing colloidal stability.

-

Prolonged Circulation: The "stealth" properties conferred by the PEG layer reduce opsonization and clearance by the mononuclear phagocyte system, thereby increasing the in vivo circulation time of the LNPs.

-

Controlled Particle Size: The inclusion of PEGylated lipids during LNP formation is a key factor in controlling the final particle size, which is critical for efficient biodistribution and cellular uptake.

The selection of the PEGylated lipid, including the length of the lipid anchor and the size of the PEG chain, can significantly impact the delivery efficiency and potential immunogenicity of the vaccine.[4]

A Novel PEGylated Lipid: this compound

This compound (also known as undec-10-enyl hexaethylene glycol ether) is a synthetic molecule with the chemical formula C23H46O7. Its structure, featuring a C11 unsaturated lipid tail and a hexaethylene glycol headgroup, positions it as a potential PEGylated lipid for LNP formulations.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its structural properties can be inferred.

| Property | Value | Source |

| Molecular Formula | C23H46O7 | |

| Molecular Weight | 434.61 g/mol | |

| CAS Number | 130727-48-9 | |

| Synonyms | undec-10-enyl hexaethylene glycol ether |

Synthesis Protocol

A method for the synthesis of this compound has been described in patent literature. The following is a generalized protocol based on this information.

Objective: To synthesize this compound for potential use in drug delivery systems.

Materials:

-

Precursor molecules for the lipid tail and PEG chain (specifics depend on the synthetic route)

-

Appropriate solvents (e.g., dioxane)

-

Inert gas (e.g., nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

-

Reaction Setup: A precursor molecule containing the lipid tail is charged into a reaction vessel under an inert atmosphere.

-

Solvation: Anhydrous solvent is added to dissolve the precursor.

-

Addition of PEG Moiety: The PEGylating reagent is added to the reaction mixture. The stoichiometry is carefully controlled to achieve the desired degree of PEGylation.

-

Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure complete reaction.

-

Purification: The crude product is purified using standard techniques such as column chromatography to isolate the this compound.

-

Characterization: The final product is characterized using analytical techniques like NMR and mass spectrometry to confirm its identity and purity.

Proposed Role and Workflow in LNP-mRNA Vaccine Development

Based on its structure, this compound could be incorporated into LNP-mRNA formulations as the PEGylated lipid component. The unsaturated C11 tail would anchor the molecule within the lipid bilayer of the nanoparticle, while the hexaethylene glycol chain would form the hydrophilic outer layer.

Experimental Workflow for LNP-mRNA Formulation and Characterization

The following workflow outlines the steps for formulating and characterizing LNPs incorporating this novel lipid.

Proposed Mechanism of Cellular Uptake and mRNA Release

The mechanism of action for LNPs containing this compound would be expected to follow the established pathway for LNP-mediated mRNA delivery.

Framework for Preclinical Evaluation

A comprehensive preclinical evaluation would be necessary to validate the suitability of this compound for mRNA vaccine development. This would involve a series of in vitro and in vivo studies.

In Vitro Studies

| Experiment | Objective | Key Parameters to Measure |

| Cell Viability Assay | To assess the cytotoxicity of the LNP formulation on relevant cell lines (e.g., dendritic cells). | IC50 value. |

| In Vitro Transfection | To determine the efficiency of mRNA delivery and protein expression in cultured cells. | Percentage of transfected cells, mean fluorescence intensity (for reporter proteins). |

| Cytokine Profiling | To evaluate the innate immune response triggered by the LNP formulation. | Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α). |

In Vivo Studies (Animal Models)

| Experiment | Objective | Key Parameters to Measure |

| Immunogenicity Study | To assess the ability of the LNP-mRNA vaccine to elicit a robust and specific immune response. | Antigen-specific antibody titers (IgG1, IgG2a), T-cell responses (e.g., IFN-γ ELISpot). |

| Biodistribution Study | To determine the in vivo distribution and clearance profile of the LNPs. | LNP accumulation in major organs (e.g., liver, spleen, injection site) at different time points. |

| Challenge Study | To evaluate the protective efficacy of the vaccine against a subsequent pathogen challenge. | Survival rates, viral load in target tissues, clinical scores. |

Conclusion and Future Directions

This compound represents a novel, synthetically accessible PEGylated lipid with potential for application in advanced mRNA vaccine formulations. Its defined structure offers the possibility of fine-tuning the properties of lipid nanoparticles to enhance their stability, circulation time, and delivery efficiency.

While the direct experimental evidence for its use in mRNA vaccines is not yet available in the public domain, the foundational information from patent literature provides a strong rationale for its investigation. Future research should focus on the systematic evaluation of this molecule in LNP-mRNA formulations, following the experimental frameworks outlined in this whitepaper. Such studies will be crucial in determining its true potential to contribute to the development of safer and more effective mRNA vaccines.

References

- 1. US20120093915A1 - Vectors including an anionic macromolecule and a cationic lipid for delivering small nucleic acids - Google Patents [patents.google.com]

- 2. EP2679322A1 - Particle aggregate, manufacturing method for particle aggregate, fluorescence enhancing element, and device using photochemical reactions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol: Solubility and Stability

Disclaimer: Publicly available information regarding the specific quantitative solubility and stability of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is limited. This guide synthesizes general knowledge of structurally similar compounds, namely long-chain alcohol ethoxylates and polyethylene glycol (PEG) ethers, to provide a prospective analysis. All data and protocols should be considered illustrative and require experimental verification for this specific molecule.

Introduction

This compound is a complex organic molecule characterized by a long hydrocarbon chain (nonacosene) coupled with a hexaethylene glycol moiety. This structure imparts amphiphilic properties, suggesting its potential utility as a non-ionic surfactant, emulsifier, or surface modifier in various research and industrial applications, including drug delivery and materials science. Understanding its solubility and stability is paramount for its effective application.

Chemical and Physical Properties

A summary of the computed chemical and physical properties for this compound is provided in the table below. These values are computationally derived and serve as an initial reference.[1]

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆O₇ | PubChem[1] |

| Molecular Weight | 434.6 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem[1] |

| Synonyms | undec-10-enyl hexaethylene glycol ether | PubChem[1] |

Prospective Solubility Profile

While specific experimental data for this compound is not available, the solubility of long-chain alcohol ethoxylates is governed by the balance between the hydrophobic alkyl chain and the hydrophilic polyethylene glycol chain.

General Principles:

-

Effect of Ethoxylation: The hexaethylene glycol chain (six ethylene oxide units) significantly increases the hydrophilicity of the molecule compared to its parent alcohol, undec-10-en-1-ol. Generally, increasing the degree of ethoxylation enhances water solubility.

-

Effect of Alkyl Chain: The C₁₁ alkenyl chain is hydrophobic and will favor solubility in non-polar organic solvents.

-

Amphiphilic Nature: The combination of a long hydrophobic tail and a polar head group suggests surfactant-like behavior, including the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

Expected Solubility in Various Solvents:

| Solvent Type | Expected Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Moderately Soluble to Soluble | The hexaethylene glycol chain will interact favorably with polar protic solvents through hydrogen bonding. However, the long alkyl chain may limit solubility in water at room temperature. Solubility is expected to increase with temperature. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents are expected to effectively solvate both the polar and non-polar portions of the molecule. |

| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The hydrophilic PEG chain will disfavor solubility in non-polar solvents. |

A patent mentioning the synthesis of this compound utilizes dioxane as a solvent, suggesting its solubility in this polar aprotic solvent.

Prospective Stability Profile

The stability of this compound is likely influenced by its polyether and alkene functional groups.

Key Stability Considerations:

-

Oxidative Degradation: Polyethylene glycol ethers are susceptible to auto-oxidation, a process that can be initiated by heat, light, and the presence of oxygen. This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, resulting in a decrease in the pH of solutions.

-

Hydrolytic Stability: The ether linkages in the PEG chain are generally stable to hydrolysis under neutral and alkaline conditions. Strong acidic conditions may lead to cleavage of the ether bonds.

-

Thermal Stability: At elevated temperatures, particularly in the presence of oxygen, thermal degradation can occur, leading to chain scission.

-

Photostability: Exposure to UV light can accelerate oxidative degradation.

Recommendations for Storage and Handling: To ensure the stability of this compound, the following storage conditions are recommended based on general knowledge of PEG compounds:

-

Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to minimize thermal and oxidative degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Protect from light by using amber vials or storing in the dark.

Illustrative Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a long-chain alcohol ethoxylate like this compound. These would need to be adapted and validated for the specific compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the saturation solubility of a compound in a given solvent.

Solubility Determination Workflow

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, HPLC-ELSD, or GC-MS.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Study Workflow

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80 °C) in the dark.

-

Photolytic: Exposure to a controlled light source (e.g., ICH option 2).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This information helps to understand the degradation pathways and the intrinsic stability of the molecule.

Conclusion

References

An In-depth Technical Guide to the Interaction of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol with Lipid Bilayers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific molecule 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its expected interactions based on the well-established principles and experimental data of structurally analogous long-chain polyethylene glycol (PEG)-lipid conjugates.

Introduction

This compound is a complex amphiphilic molecule characterized by a hydrophilic hexaethylene glycol headgroup and a hydrophobic 11-carbon chain with a terminal double bond (undec-10-enyl group)[1]. This structure places it in the category of PEGylated lipids, a class of molecules critical to modern drug delivery systems.

The primary function of incorporating such molecules into lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), is to create a hydrophilic shield on the particle's surface. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly extending the circulation half-life of the therapeutic agent[2][3]. Understanding the fundamental biophysical interactions between this compound and lipid bilayers is therefore paramount for the rational design and optimization of these advanced drug delivery vehicles.

This technical guide will detail the core principles of this interaction, present illustrative quantitative data, provide standardized experimental protocols for characterization, and visualize the key processes and relationships.

Core Principles of Interaction

The interaction of a PEGylated lipid with a lipid bilayer is governed by its amphiphilic nature. The hydrophobic undecenyl tail spontaneously inserts into the acyl chain region of the lipid bilayer to minimize its exposure to the aqueous environment. Concurrently, the flexible, hydrophilic hexaethylene glycol chain remains exposed to the surrounding aqueous phase. This molecular arrangement has several profound effects on the structure and properties of the lipid membrane.

-

Steric Stabilization: The PEG chains create a dense, hydrated layer on the membrane surface. This layer provides a steric barrier that prevents close apposition of adjacent bilayers or particles, thus inhibiting aggregation and enhancing colloidal stability[2][4].

-

Membrane Fluidity: The introduction of PEG-lipids can alter the packing of the lipid acyl chains. While the effect on the deep hydrocarbon core may be minimal, fluidity in the interfacial region of the bilayer is often markedly increased[5][6]. This is due to the bulky headgroup creating disorder among the lipid headgroups and upper acyl chains.

-

Permeability: The presence of PEG-lipids can influence the permeability of the lipid bilayer. Some studies report that PEG-lipids can increase the leakage of encapsulated contents, potentially by disrupting lipid packing and increasing membrane fluidity[5][7]. Conversely, at certain concentrations and PEG chain lengths, they can also decrease passive leakage[5][7].

-

Phase Behavior: PEG-lipids can affect the phase transition temperature (Tₘ) of the host lipids. By disrupting the ordered packing of lipids in the gel phase, they can lower the Tₘ or broaden the phase transition peak, as observed in calorimetric studies[5][8]. Lateral phase separation between PEG-lipid-rich and PEG-lipid-poor domains can also occur[5].

-

Mechanical Properties: The incorporation of PEG-lipids is known to alter the mechanical properties of the bilayer, such as the bending modulus and area compressibility[4][6].

Quantitative Data Summary (Illustrative)

The following tables present representative quantitative data that could be expected from biophysical assays studying the interaction of a molecule like this compound with model lipid bilayers (e.g., composed of DPPC - Dipalmitoylphosphatidylcholine).

Table 1: Illustrative Effect on Membrane Fluidity (Fluorescence Anisotropy) Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH). A lower anisotropy value (r) indicates higher membrane fluidity.

| Mol% of PEG-Lipid in DPPC Bilayer | Steady-State Fluorescence Anisotropy (r) at 45°C |

| 0% (Control) | 0.250 |

| 1% | 0.241 |

| 2.5% | 0.225 |

| 5% | 0.208 |

| 10% | 0.189 |

Table 2: Illustrative Impact on Lipid Phase Transition (Differential Scanning Calorimetry) Lipid System: Large Unilamellar Vesicles (LUVs) of DPPC.

| Mol% of PEG-Lipid in DPPC Bilayer | Main Phase Transition Temp (Tₘ) | Transition Enthalpy (ΔH) |

| 0% (Control) | 41.4 °C | 36.5 kJ/mol |

| 1% | 41.1 °C | 35.2 kJ/mol |

| 2.5% | 40.6 °C | 33.1 kJ/mol |

| 5% | 39.8 °C | 29.8 kJ/mol |

| 10% | 38.5 °C | 25.4 kJ/mol |

Table 3: Illustrative Influence on Liposome Permeability (Carboxyfluorescein Leakage Assay) System: DPPC LUVs encapsulating 50 mM Carboxyfluorescein (CF). Leakage measured after 1 hour at 42°C (above Tₘ).

| Mol% of PEG-Lipid in DPPC Bilayer | Percent CF Leakage (%) |

| 0% (Control) | 4.5 |

| 1% | 5.8 |

| 2.5% | 8.2 |

| 5% | 13.5 |

| 10% | 21.0 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. The following are standard protocols for key experiments.

Protocol 1: Preparation of PEG-Lipid Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar vesicles of a defined size[9].

-

Lipid Mixture Preparation: In a round-bottom flask, combine the desired amounts of primary lipid (e.g., DOPC, DPPC) and this compound from chloroform stock solutions to achieve the target molar ratio.

-

Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. Hydrate the lipid film by vortexing the flask vigorously above the lipid phase transition temperature (Tₘ) for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step enhances the encapsulation efficiency for entrapped solutes.

-

Extrusion: Equilibrate a mini-extruder apparatus to a temperature above the Tₘ. Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane of a defined pore size (e.g., 100 nm) for 11-21 passes. This process generates large unilamellar vesicles (LUVs) with a narrow size distribution.

-

Characterization: Determine the final vesicle size and polydispersity index using Dynamic Light Scattering (DLS).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to measure heat changes associated with the lipid phase transition.

-

Sample Preparation: Prepare a concentrated liposome suspension (approx. 10-20 mg/mL lipid) as described in Protocol 1.

-

Loading DSC Pans: Accurately transfer a known volume (e.g., 20 µL) of the liposome suspension into an aluminum DSC pan. Prepare a reference pan containing the same volume of buffer.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Scan: Place the pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 25°C for DPPC).

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 1°C/min) to a temperature well above the Tₘ (e.g., 55°C). Record the differential heat flow as a function of temperature.

-

Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tₘ), and the area under the peak (transition enthalpy, ΔH).

Protocol 3: Carboxyfluorescein (CF) Leakage Assay

This fluorescence-based assay measures the integrity and permeability of the liposome bilayer.

-

Liposome Preparation: Prepare liposomes as described in Protocol 1, using a buffer containing 50 mM CF at a self-quenching concentration.

-

Removal of External CF: Separate the CF-loaded liposomes from unencapsulated CF using size exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with an iso-osmotic buffer without CF.

-

Fluorescence Measurement: Dilute the purified liposome suspension in the iso-osmotic buffer in a fluorescence cuvette.

-

Monitoring Leakage: Place the cuvette in a temperature-controlled spectrofluorometer. Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

-

Initiate Leakage: Monitor the fluorescence intensity (Fₜ) over time at the desired experimental temperature.

-

Maximum Fluorescence: At the end of the experiment, add a small amount of a detergent (e.g., 10% Triton X-100) to the cuvette to completely lyse the liposomes and release all encapsulated CF. Record the maximum fluorescence (Fₘₐₓ).

-

Calculation: Calculate the percentage of CF leakage at time t using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for preparing and characterizing PEG-lipid containing liposomes.

Diagram 2: Conceptual Model of Bilayer Interaction

Caption: Insertion of the PEG-lipid into a lipid bilayer.

Diagram 3: The "PEG Dilemma" in Drug Delivery

Caption: The dual role of PEGylation in LNP performance.

Conclusion and Future Directions

The molecule this compound, as a representative PEGylated lipid, is expected to have a significant impact on the biophysical properties of lipid bilayers. Its incorporation can modulate membrane fluidity, permeability, and phase behavior, while conferring steric stability to nanoparticle formulations[2][4]. These interactions are fundamental to its primary application in enhancing the pharmacokinetic profile of drug delivery systems.

The provided protocols offer a robust framework for the experimental characterization of this molecule. Future research should focus on obtaining direct experimental data for this compound to validate these predicted behaviors. Further studies could also explore the impact of the terminal double bond on its interaction and potential for subsequent chemical modification. A thorough understanding of how varying its concentration affects the "PEG dilemma"—balancing prolonged circulation with efficient cellular uptake and payload release—will be critical for its successful application in next-generation therapeutics[2].

References

- 1. chemscene.com [chemscene.com]

- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 4. Electroporation in lipid vesicles by varying PEG-grafted lipids in their membranes: an experimental and simulation study - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03862F [pubs.rsc.org]

- 5. Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes [jstage.jst.go.jp]

- 6. Effects of polyethylene glycol-grafted phospholipid on the anionic magnetite nanoparticles-induced deformation and poration in giant lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polyethylene glycols interact with membrane glycerophospholipids: is this part of their mechanism for hypothermic graft protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria | MDPI [mdpi.com]

The Potential Role of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Advanced Gene Therapy Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gene therapy holds immense promise for treating a wide array of genetic disorders, but its clinical translation hinges on the development of safe and effective delivery vectors. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, largely due to their biocompatibility and versatility. A critical component of modern LNP formulations is the PEGylated lipid, which plays a pivotal role in particle stability, circulation longevity, and overall therapeutic efficacy. This technical guide explores the multifaceted role of PEGylated lipids in gene therapy, with a specific focus on the potential contributions of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, a novel PEGylated lipid, to the advancement of LNP-based gene delivery systems. While direct experimental data on this specific molecule in gene therapy is emerging, its unique structural features—a hexaethylene glycol headgroup and an unsaturated C11 lipid tail—suggest significant potential for optimizing LNP performance. This document will delve into the established principles of PEGylated lipid function, present hypothetical data for this compound based on its structural characteristics, and provide detailed experimental protocols for its evaluation.

Introduction to PEGylated Lipids in Gene Therapy

Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] The PEGylated lipid, though present in the smallest molar ratio (typically 1-5 mol%), is crucial for the overall performance and stability of the LNP formulation.[2][3]

The primary functions of PEGylated lipids in LNP-mediated gene delivery include:

-

Steric Stabilization: The hydrophilic polyethylene glycol (PEG) chains form a protective layer on the surface of the LNP, preventing aggregation and enhancing colloidal stability.[1][4][5]

-

Prolonged Circulation (Stealth Effect): The PEG layer reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), thereby increasing the circulation half-life of the LNPs and allowing for greater accumulation at target tissues.[4][5]

-

Control of Particle Size: The inclusion of PEGylated lipids during the formulation process helps to control the final size of the nanoparticles, which is a critical parameter for their biodistribution and cellular uptake.[1]

However, the presence of a dense PEG layer can also hinder cellular uptake and endosomal escape of the nucleic acid payload, a phenomenon often referred to as the "PEG dilemma".[5] Therefore, the design and selection of the PEGylated lipid, including the length of the PEG chain and the nature of the lipid anchor, are critical for balancing stability and efficacy.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not yet publicly available, its chemical structure allows for the prediction of its key physicochemical properties relevant to LNP formulation.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Common PEGylated Lipids

| Property | This compound (Predicted) | DMG-PEG2000 (Reference) | DSPE-PEG2000 (Reference) |

| Molecular Formula | C23H46O7 | C59H114N2O8 (for lipid portion) | C61H118NO11P (for lipid portion) |

| Molecular Weight | 434.6 g/mol | ~2500 g/mol | ~2800 g/mol |

| Lipid Anchor | Undecenyl (C11, unsaturated) | Dimyristoylglycerol (2x C14, saturated) | Distearoylphosphatidylethanolamine (2x C18, saturated) |

| PEG Chain Length | Hexaethylene glycol (~6 EG units) | ~45 EG units | ~45 EG units |

| Hydrophilic-Lipophilic Balance (HLB) | High (predicted) | High | High |

| Critical Micelle Concentration (CMC) | Low (predicted) | Low | Very Low |

| Potential for LNP Shedding | Moderate to High | High | Low |

Note: DMG-PEG2000 and DSPE-PEG2000 are commonly used PEGylated lipids in LNP formulations. The data for these lipids are for comparative purposes.

The shorter lipid anchor (C11) and PEG chain of this compound are expected to result in a more dynamic and potentially "sheddable" PEG layer compared to lipids with longer, saturated acyl chains like DSPE-PEG2000. This property could be advantageous in overcoming the "PEG dilemma" by allowing the LNP to shed its protective PEG coat upon reaching the target tissue, thereby facilitating cellular uptake.

Experimental Protocols for Evaluating this compound in LNP Formulations

The following section provides detailed methodologies for the formulation and characterization of LNPs incorporating this compound for gene delivery applications.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

mRNA (e.g., encoding a reporter protein like luciferase)

-

Ethanol (anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

-

Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous phase by dissolving the mRNA in citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Collect the resulting nanoparticle suspension.

-

Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and raise the pH.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

Experimental Workflow for LNP Formulation and Characterization

Caption: Workflow for LNP formulation, purification, and characterization.

Physicochemical Characterization of LNPs

Table 2: Key Characterization Techniques for LNP Formulations

| Parameter | Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the LNPs. |

| Zeta Potential | Laser Doppler Velocimetry (LDV) | To measure the surface charge of the LNPs, which influences their stability and interaction with biological membranes. |

| Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA successfully encapsulated within the LNPs. |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |

In Vitro Transfection Efficiency

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

LNP-mRNA formulation (encoding a reporter gene)

-

Luciferase assay reagent

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the reporter protein expression (e.g., luciferase activity) using a luminometer.

-

Normalize the reporter gene expression to the total protein content.

Signaling Pathway for LNP-mediated mRNA Delivery and Translation

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.